2H-1,3-Benzothiazine-2,4(3H)-dione
Overview
Description
2H-1,3-Benzothiazine-2,4(3H)-dione is an organic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms. The presence of the dione functional group at positions 2 and 4 of the thiazine ring gives this compound its unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in material science.
Mechanism of Action
Mode of Action
It’s known that various benzothiazines possess anti-inflammatory, antimicrobial, and antiproliferative properties . This suggests that they interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the known biological activities of benzothiazines, it can be inferred that they likely interact with pathways related to inflammation, microbial growth, and cell proliferation .
Result of Action
Given the known biological activities of benzothiazines, it can be inferred that they likely result in reduced inflammation, inhibited microbial growth, and suppressed cell proliferation .
Biochemical Analysis
Biochemical Properties
2H-1,3-Benzothiazine-2,4(3H)-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against monoamine oxidase enzymes (MAO A and MAO B) . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to exhibit antioxidant effects, suggesting a potential role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For example, it has been found to interact with the active site of monoamine oxidase enzymes, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that the compound exhibits activity in the lower micromolar range .
Metabolic Pathways
It is known that the compound interacts with monoamine oxidase enzymes, which play a crucial role in the metabolism of different biogenic amines along with some neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of o-aminothiophenol with maleic anhydride. The reaction typically proceeds under reflux conditions in an appropriate solvent such as acetic acid or ethanol. The reaction mechanism involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Another synthetic route involves the reaction of o-aminothiophenol with phthalic anhydride. This reaction also proceeds under reflux conditions in a suitable solvent, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents, with reactions carried out in solvents like chloroform or acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
2H-1,3-Benzothiazine-2,4(3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2H-1,3-Benzothiazine-2,4(3H)-dione can be compared with other benzothiazine derivatives, such as:
1,3-Benzothiazine-2-thione: Similar structure but with a thione group instead of a dione.
1,3-Benzothiazine-2,4-dione: Lacks the hydrogen at position 2, leading to different chemical properties.
2H-1,3-Benzothiazine-2,4-dione: Similar structure but with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione functional group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-benzothiazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGCATXOBZJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393079 | |
Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10512-65-9 | |
Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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